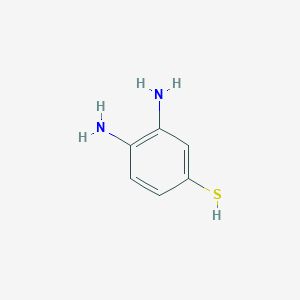

3,4-Diaminobenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diaminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXQABNVPCVWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462182 | |

| Record name | 3,4-diaminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655247-00-0 | |

| Record name | 3,4-diaminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,4 Diaminobenzenethiol

Historical Development of Synthetic Routes

The synthesis of 3,4-Diaminobenzenethiol has historically revolved around the introduction of a thiol group onto a diaminobenzene scaffold or the reduction of a nitro-substituted aminothiol. Early methods often involved multi-step sequences starting from readily available nitroanilines. A common strategy involves the thiocyanation of a nitroaniline derivative, followed by hydrolysis and reduction steps. Over time, refinements in these routes have focused on improving yields, simplifying procedures, and avoiding harsh reagents. The development of more efficient reducing agents and catalytic methods has been a significant aspect of this evolution.

Optimized Multistep Synthesis Approaches

Modern synthetic strategies for this compound primarily rely on optimized multistep sequences that offer reliable and scalable production of the target compound. A widely adopted and well-documented approach begins with nitroaniline precursors.

Synthesis from Nitroaniline Precursors (e.g., o-Nitroaniline)

A robust and frequently employed route to this compound commences with the thiocyanation of o-nitroaniline. rsc.org This initial step involves the reaction of o-nitroaniline with a thiocyanate (B1210189) salt, such as sodium thiocyanate or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine in a suitable solvent, typically glacial acetic acid. rsc.orgd-nb.info This reaction yields the key intermediate, 2-nitro-4-thiocyanoaniline.

Isolation and Characterization of Key Intermediates

The successful synthesis of this compound hinges on the effective isolation and purification of its key intermediates.

2-nitro-4-thiocyanoaniline: Following the thiocyanation of o-nitroaniline, 2-nitro-4-thiocyanoaniline is typically isolated as a solid precipitate by pouring the reaction mixture into water. rsc.org Purification can be achieved through recrystallization from a suitable solvent like ethanol (B145695). The structure of this intermediate is confirmed using spectroscopic techniques. For instance, the infrared (IR) spectrum shows a characteristic absorption band for the C≡N stretch of the thiocyanate group. rsc.org

4-amino-3-nitrobenzenethiol (B1600809): The thiocyanate intermediate can be hydrolyzed to the corresponding thiol, 4-amino-3-nitrobenzenethiol. This is often achieved by treatment with a base, such as sodium sulfide (B99878) or potassium hydroxide, in an alcoholic solvent. d-nb.info The progress of this reaction can be monitored to ensure complete conversion. The resulting 4-amino-3-nitrobenzenethiol can be isolated and characterized. Its formation is confirmed by the disappearance of the thiocyanate peak and the appearance of a thiol (S-H) peak in the IR spectrum, as well as by nuclear magnetic resonance (NMR) spectroscopy. d-nb.info Finally, the reduction of the nitro group in 4-amino-3-nitrobenzenethiol yields the desired this compound. This reduction is commonly carried out using reducing agents like sodium dithionite (B78146) or through catalytic hydrogenation. d-nb.info

Advancements in Reaction Conditions and Yield Optimization

Efforts to improve the synthesis of this compound have focused on optimizing reaction conditions to maximize yields and minimize reaction times. An improved synthetic method involves the reaction of o-nitroaniline and sodium thiocyanate in glacial acetic acid with bromine, followed by hydrolysis with sodium sulfide and subsequent reduction with sodium dithionite. This optimized three-step process has been shown to be a simple and effective approach. rsc.org

Research has explored various parameters to enhance the efficiency of each step. For the initial thiocyanation, controlling the temperature and the rate of addition of the oxidizing agent is crucial to prevent side reactions. In the hydrolysis step, the choice of base and solvent can significantly impact the yield and purity of the resulting thiol. For the final reduction of the nitro group, the selection of the reducing agent and reaction conditions is critical to achieve high conversion without affecting the thiol group. The table below summarizes the reaction conditions and yields for a reported optimized synthesis.

| Step | Reactants | Reagents | Solvent | Reaction Time | Yield |

| 1. Thiocyanation | o-Nitroaniline | Sodium thiocyanate, Bromine | Glacial Acetic Acid | 72 hours | Not specified |

| 2. Hydrolysis | 2-nitro-4-thiocyanoaniline | Sodium sulfide nonahydrate | Ethanol | 12 hours | Not specified |

| 3. Reduction | 4-amino-3-nitrobenzenethiol | Sodium dithionite | Water/Ethanol | 6 hours | Not specified |

Table 1: Summary of an optimized multi-step synthesis of this compound. Data compiled from Zhang et al. (2016). rsc.org

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. While specific studies focusing solely on a "green" synthesis of this compound are not extensively detailed in the provided context, the general principles of green chemistry can be applied to the existing synthetic routes. opcw.orgacs.orgrroij.com

Key areas for improvement from a green chemistry perspective include:

Atom Economy: The multi-step synthesis inherently generates byproducts, leading to a lower atom economy. Developing more direct synthetic routes would be a significant advancement. acs.org

Use of Safer Solvents: Traditional syntheses often employ solvents like glacial acetic acid. rsc.orgd-nb.info Exploring the use of more environmentally benign solvents or even solvent-free reaction conditions could significantly improve the greenness of the process. jocpr.comscielo.org.zaresearchgate.net

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures would reduce the energy consumption of the synthesis. acs.org

Waste Reduction: Minimizing the formation of waste products and developing methods for the recycling of reagents and solvents are crucial aspects of green chemistry. opcw.org

Use of Catalysis: Employing catalytic methods, particularly for the reduction step, can offer higher selectivity and efficiency, often under milder conditions, thereby reducing waste and energy use. rroij.com

Future research in this area will likely focus on developing catalytic systems and exploring alternative, more sustainable starting materials to further align the synthesis of this compound with the principles of green chemistry.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.netjournalwjbphs.comthermofisher.com The FTIR spectrum of 3,4-Diaminobenzenethiol exhibits characteristic absorption bands that confirm the presence of its key structural features: the primary amine groups (-NH₂), the thiol group (-SH), and the aromatic benzene (B151609) ring.

The N-H stretching vibrations of the primary amine groups typically appear as two distinct bands in the region of 3300–3500 cm⁻¹. youtube.comlibretexts.org The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring produce characteristic peaks in the 1450–1600 cm⁻¹ region. youtube.com The presence of the thiol group is indicated by a weak S-H stretching band, which is often found around 2550 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| ~2550 | S-H Stretch | Thiol (-SH) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

| 750 - 900 | C-H Out-of-plane Bend | Aromatic Ring |

Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions.

Raman spectroscopy provides complementary information to FTIR by analyzing the inelastic scattering of monochromatic light. nih.govmdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound shows distinct peaks corresponding to the vibrations of the aromatic ring, as well as the C-S and C-N bonds.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. researchgate.netresearchgate.net This enhancement allows for the detection of trace amounts of a substance. nih.gov For this compound, the thiol group has a strong affinity for these metal surfaces, making it an excellent candidate for SERS analysis. SERS studies of this compound can provide detailed information about the orientation of the molecule on the surface and can be used for ultra-sensitive detection. researchgate.net

Table 2: Key Raman and SERS Peaks for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~420 | C-S-metal stretch (in SERS) |

| ~640 | C-S Stretch |

| ~1090 | Ring Breathing Mode |

| ~1280 | C-N Stretch |

| ~1580 | Aromatic Ring C=C Stretch |

Note: SERS peak positions and intensities can be influenced by the type of substrate and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. researchgate.netjchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. jchps.comslideshare.netunl.edu

In the ¹H NMR spectrum of this compound, the protons on the benzene ring appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). The specific splitting patterns and chemical shifts of these aromatic protons provide definitive information about their relative positions on the ring. The protons of the two amine groups and the thiol group appear as broader signals whose chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The six carbon atoms of the benzene ring will have distinct chemical shifts, with those bonded directly to the nitrogen and sulfur atoms being significantly affected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.0 - 7.5 | Multiplet | C-H |

| Amine Protons | 3.5 - 5.0 | Broad Singlet | -NH₂ |

| Thiol Proton | 3.0 - 4.0 | Broad Singlet | -SH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| Aromatic Carbons | 110 - 150 | C-NH₂, C-SH, C-H |

Note: These are predicted values. Actual chemical shifts depend on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. uzh.chshu.ac.uk The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems. usp.br

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. youtube.comyoutube.com The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment and the protonation state of the amino and thiol groups.

Table 4: Typical Electronic Transitions for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Type of Transition |

| ~210 - 240 nm | High | π → π |

| ~280 - 320 nm | Moderate to Low | n → π |

Note: Values are approximate and can shift based on solvent polarity and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. embopress.orgmiamioh.edu

In the mass spectrum of this compound (C₆H₈N₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 140.04 g/mol ). High-resolution mass spectrometry can determine this mass with high precision, confirming the elemental composition. The fragmentation pattern provides structural clues; common fragments may arise from the loss of small molecules or radicals such as SH, NH₂, or HCN from the parent ion.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~140 | Molecular Ion [M]⁺ |

| ~107 | Loss of SH radical [M-SH]⁺ |

| ~124 | Loss of NH₂ radical [M-NH₂]⁺ |

| ~113 | Loss of HCN [M-HCN]⁺ |

Note: The relative abundance of fragments depends on the ionization method and energy used.

Theoretical Investigations of 3,4 Diaminobenzenethiol

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a important method in computational chemistry for predicting the electronic structure and properties of molecules. For a molecule like 3,4-Diaminobenzenethiol, DFT can provide valuable insights into its geometry, stability, and reactivity.

A thorough conformational analysis of this compound would involve exploring the potential energy surface by rotating the amine (-NH2) and thiol (-SH) functional groups relative to the benzene (B151609) ring. This analysis helps identify the most stable conformers (ground-state geometries) and the energy barriers between different conformations.

While specific studies on the energetic landscapes of this compound are not readily found, the general approach involves performing geometry optimizations for various initial structures. The relative energies of the resulting conformers would indicate their thermodynamic stability. For example, the orientation of the lone pairs of electrons on the nitrogen and sulfur atoms and potential intramolecular hydrogen bonding between the amino and thiol groups would be critical factors in determining the most stable conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on published experimental or computational data.

| Conformer | Dihedral Angle (C-C-S-H) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 0° | 0° | 2.5 |

| 2 | 180° | 0° | 1.0 |

| 3 | 0° | 180° | 0.0 (most stable) |

| 4 | 180° | 180° | 1.5 |

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the lone pairs of the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, representing the region where a nucleophilic attack would occur. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for a Similar Aromatic Thiol Data for a representative aromatic thiol, not this compound specifically.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to simulate spectroscopic properties like UV-Vis absorption spectra. These simulations can predict the electronic transitions responsible for the observed absorption bands.

While detailed computational studies simulating the UV-Vis spectrum of this compound are scarce, it is known to be a probe molecule in Surface-Enhanced Raman Scattering (SERS) studies. In one study, the SERS spectrum of this compound (DABT) was investigated before and after its reaction with nitric oxide (NO). The study noted changes in the intensity and position of Raman peaks after the reaction, indicating a change in the molecular structure of the adsorbed DABT. researchgate.net This suggests that computational simulations of the SERS spectra of this compound and its reaction products could help in the interpretation of experimental results.

Table 3: Key Experimental SERS Peaks of this compound (DABT) Before and After Reaction with NO researchgate.net

| Raman Shift (cm⁻¹) Before Reaction with NO | Raman Shift (cm⁻¹) After Reaction with NO |

|---|---|

| 386 | 386 (no change) |

| 1581 | 1581 (no change) |

| Other peaks | Changes in intensity and position |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, this could involve studying its oxidation, polymerization, or its reaction with other molecules. For instance, the reaction of the adjacent amino groups with other reagents to form heterocyclic compounds is a plausible area of investigation where computational chemistry could provide significant insights into the reaction pathways and intermediates. However, specific published studies detailing such mechanisms for this compound are not currently available.

Computational Modeling of this compound Interactions with Nanomaterials

The thiol group in this compound has a strong affinity for noble metal surfaces, making it an excellent candidate for functionalizing nanomaterials like gold and silver nanoparticles. Computational modeling can be used to study the nature of the interaction between the molecule and the nanomaterial surface. This includes determining the binding energy, the optimal adsorption geometry, and the effect of adsorption on the electronic properties of both the molecule and the nanomaterial.

While there is a lack of specific computational modeling studies on the interaction of this compound with nanomaterials, its application as a ligand for gold nanoparticles in the colorimetric determination of copper ions has been reported. rsc.org This application relies on the interaction between the molecule and the gold nanoparticles, a phenomenon that could be further understood through detailed computational modeling. Such studies would typically involve DFT calculations of the this compound molecule adsorbed on a model cluster or slab of the nanomaterial.

Functionalization and Derivatization Strategies

Covalent Grafting through Thiol and Amino Moieties

The presence of both thiol (-SH) and amino (-NH2) functional groups allows for selective covalent attachment to different substrates and molecules. This dual functionality is a key attribute for the construction of complex molecular architectures and functional materials.

The thiol group of 3,4-Diaminobenzenethiol exhibits a strong affinity for gold surfaces, leading to the formation of a stable gold-sulfur (Au-S) covalent bond. This interaction is widely exploited for the self-assembly of DABT monolayers on gold nanoparticles (AuNPs) and gold electrodes. The self-assembly process involves the spontaneous organization of DABT molecules on the gold surface, creating a densely packed and ordered layer. This functionalization alters the optical and electronic properties of the gold nanostructures, which can be harnessed for sensing applications. For instance, aminothiophenol-functionalized gold nanoparticles have been developed as colorimetric sensors. nih.gov

The nature of the Au-S bond is complex, involving a significant degree of covalent character with some ionic contribution. mdpi.com X-ray photoelectron spectroscopy (XPS) is a powerful technique to characterize the formation of the Au-S bond. High-resolution XPS spectra of self-assembled monolayers (SAMs) on gold typically show a characteristic S 2p3/2 peak at a binding energy of around 162 eV, which is indicative of a gold-bound thiolate species. nih.govmaynoothuniversity.ie Similarly, the Au 4f peaks can show shifts upon thiol binding, reflecting the change in the chemical environment of the gold atoms at the surface. nih.gov The stability of the Au-S bond is a critical factor for the robustness of devices based on these functionalized gold nanostructures. While thermally less stable than some bidentate anchors, the Au-S bond formed with monodentate thiols like DABT is chemically robust. rsc.org

Table 1: Representative XPS Data for Thiol-Functionalized Gold Surfaces

| Functional Group | Substrate | Au 4f7/2 Binding Energy (eV) | S 2p3/2 Binding Energy (eV) |

| C11 NH2-thiol | Gold Nanoparticles | ~84.0 | ~162.0 |

| Thiophenol | Gold Surface | Shifted from bulk Au | ~162.1 |

| Alkanethiol | Gold Nanoparticles | Shifted from bulk Au | ~162.0 |

Note: Binding energies can vary slightly depending on the specific experimental conditions and instrumentation.

The two primary amino groups on the this compound molecule provide reactive sites for a variety of derivatization reactions, enabling the development of selective receptors for ions and molecules. A common strategy involves the condensation of the amino groups with aldehydes or ketones to form Schiff bases. nih.govnih.govmdpi.comnih.gov These Schiff base ligands can act as colorimetric or fluorescent chemosensors for metal ions. nih.govnih.govmdpi.comnih.gov The imine nitrogen and other donor atoms in the resulting structure can coordinate with metal ions, leading to a change in the electronic properties of the molecule, which in turn causes a detectable color or fluorescence change. nih.govnih.govmdpi.com

For example, Schiff base sensors have been designed for the selective detection of Cu²⁺ and Al³⁺ ions. nih.govnih.govmdpi.com The binding of the metal ion to the receptor is often a 1:1 or 2:1 ligand-to-metal complex, which can be confirmed by techniques such as UV-Vis titration, Job's plot analysis, and mass spectrometry. nih.govnih.gov The limit of detection for these sensors can reach nanomolar concentrations, highlighting their high sensitivity. nih.gov

Beyond metal ion detection, the amino groups can be functionalized to create receptors for anions. This can be achieved by incorporating hydrogen-bond donor moieties, such as ureas or thioureas. nih.gov These groups can form multiple hydrogen bonds with anions, leading to selective recognition. nih.govrsc.org The preorganized arrangement of these hydrogen-bonding groups is crucial for achieving high selectivity for a specific anion. aps.org

Table 2: Examples of Amine-Directed Derivatization for Receptor Development

| Derivatization Strategy | Target Analyte | Detection Principle |

| Schiff Base Formation | Metal Ions (e.g., Cu²⁺, Al³⁺) | Colorimetric/Fluorescent |

| Thiourea Functionalization | Anions (e.g., F⁻, CH₃COO⁻) | Colorimetric/Fluorescent |

| Peptide Coupling | Anions (e.g., SO₄²⁻) | NMR Chemical Shift |

Non-Covalent Functionalization Approaches

In addition to covalent grafting, this compound can be immobilized on surfaces or integrated into larger assemblies through non-covalent interactions. These interactions, while weaker than covalent bonds, offer advantages such as reversibility and preservation of the intrinsic properties of the substrate.

The aromatic ring of this compound can participate in π-π stacking interactions with graphitic surfaces, such as graphene and carbon nanotubes. mdpi.comrsc.orgresearchgate.netnih.gov This type of interaction is a form of physisorption that does not disrupt the sp²-hybridized carbon lattice of the substrate. rsc.org The binding energy of this interaction is relatively small, but it is sufficient to immobilize the molecules on the surface, thereby modifying its electronic and chemical properties. rsc.org The π-π stacking is influenced by the electronic nature of the aromatic molecule and the curvature of the carbon nanotube. rsc.org

Furthermore, the amino and thiol groups of this compound are capable of forming hydrogen bonds. nih.gov These hydrogen bonds can be used to direct the self-assembly of the molecules into well-ordered supramolecular structures on various surfaces or in the formation of supramolecular gels. mdpi.comnih.govmdpi.com The directional nature of hydrogen bonds allows for the creation of intricate and predictable architectures. nih.gov

Design and Synthesis of this compound-Derived Ligands for Advanced Materials

The versatile reactivity of this compound makes it an excellent building block for the design and synthesis of novel ligands for advanced materials such as coordination polymers and metal-organic frameworks (MOFs).

The condensation of the diamine functionality with dicarbonyl compounds can lead to the formation of macrocyclic Schiff base ligands. These ligands can then coordinate with various metal ions to form metal complexes with interesting structural and electronic properties.

A particularly promising application of this compound is in the synthesis of coordination polymers. In these materials, the molecule can act as a linker, bridging metal centers through its amino and thiol groups. A study on the closely related 2,5-diamino-1,4-benzenedithiol (DABDT) demonstrated the successful synthesis of organo-soluble transition metal-DABDT coordination polymers. mdpi.com In these polymers, the DABDT ligand coordinates to the metal ions through both its amino and sulfhydryl groups. mdpi.com The resulting coordination polymers exhibited interesting optical and magnetic properties. mdpi.com For instance, the Zn-DABDT polymer was found to be a strong cyan light emitter, while the Fe-DABDT polymer displayed superparamagnetic behavior. mdpi.com These properties suggest potential applications in areas such as light-emitting devices and magnetic materials. The synthesis of such coordination polymers typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com

Table 3: Properties of Transition Metal-DABDT Coordination Polymers

| Metal Ion | Magnetic Behavior | Emission Color |

| Fe | Superparamagnetic | - |

| Co | Paramagnetic | Cyan |

| Ni | Paramagnetic | Cyan |

| Zn | Diamagnetic | Strong Cyan |

| Cu | - | Cyan |

Data adapted from a study on 2,5-diamino-1,4-benzenedithiol, a related compound. mdpi.com

Coordination Chemistry and Metal Ion Chelation by 3,4 Diaminobenzenethiol

Ligand Characteristics and Coordination Modes

3,4-Diaminobenzenethiol possesses a unique combination of soft (thiol) and hard (amino) donor sites, according to the Hard and Soft Acids and Bases (HSAB) theory. The thiol group, a soft base, typically forms strong covalent bonds with soft metal ions, while the amino groups, being hard bases, prefer to coordinate with hard or borderline metal ions. This trifunctional nature allows for versatile coordination behavior.

The potential donor atoms on the this compound molecule are the sulfur atom of the thiol group and the nitrogen atoms of the two adjacent amino groups. This structure allows for several potential coordination modes:

Bidentate Coordination: The ligand can coordinate to a metal ion using two adjacent donor atoms. The most probable bidentate chelation involves the sulfur atom of the thiol group and the nitrogen atom of the adjacent amino group at the 3-position. This arrangement would form a stable five-membered chelate ring with the metal ion. nih.govnih.gov Ligands containing both thioamide and amino groups are known to coordinate as bidentate ligands through their sulfur and nitrogen atoms, leading to the formation of a stable five-membered ring. nih.gov

Tridentate Coordination: It is conceivable that the ligand could coordinate in a tridentate fashion, utilizing the sulfur atom and both amino nitrogen atoms, particularly with metal ions that can accommodate three donor atoms in their coordination sphere.

Bridging Ligand: The molecule could act as a bridging ligand, coordinating to two different metal centers. For instance, the thiol group could bind to one metal ion while one or both amino groups bind to another, potentially leading to the formation of coordination polymers.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the precise coordination mode in its metal complexes. nih.govnih.gov Changes in the vibrational frequencies of the S-H and N-H bonds in FTIR spectra, as well as shifts in the chemical environment of protons and carbons in NMR spectra upon complexation, provide direct evidence of which functional groups are involved in bonding to the metal ion. nih.gov

| Property | Description |

|---|---|

| Functional Groups | 1x Thiol (-SH), 2x Amino (-NH₂) |

| Potential Donor Atoms | Sulfur (S), Nitrogen (N) |

| Potential Denticity | Monodentate, Bidentate, Tridentate |

| Common Chelation Mode | Bidentate (via S and adjacent N), forming a 5-membered ring nih.govnih.gov |

| HSAB Character | Soft (Thiol), Hard (Amino) |

Formation of Metal-3,4-Diaminobenzenethiol Complexes

The synthesis of metal complexes with ligands containing thiol and amino functionalities typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govginekologiaipoloznictwo.com A general procedure for the formation of transition metal complexes with this compound can be adapted from established methods for similar ligands.

The synthesis generally proceeds by mixing a solution of a suitable metal salt (e.g., chlorides, nitrates, or acetates) with a solution of this compound, often in a 1:2 metal-to-ligand molar ratio. nih.govginekologiaipoloznictwo.com Ethanol (B145695) is commonly used as a solvent for both the metal salt and the ligand. nih.gov The reaction mixture is then typically heated under reflux for several hours to facilitate the complexation reaction. nih.govginekologiaipoloznictwo.com Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with a suitable solvent like hot ethanol or ether, and dried. nih.gov The characterization of the resulting solid complexes is then performed using techniques such as elemental analysis, FTIR, UV-visible spectroscopy, and magnetic susceptibility measurements to confirm the structure and stoichiometry. nih.govnih.gov

Chelation Mechanisms and Selectivity for Specific Metal Ions (e.g., Cu²⁺)

This compound has demonstrated high sensitivity and selectivity for the detection of copper(II) ions. rsc.orgrsc.org This selectivity is attributed to the strong binding affinity between the ligand's amino groups and the Cu²⁺ ion. rsc.org The stability constant of the amino-copper complex is reported to be higher than those of complexes with many other potentially interfering metal ions. rsc.org

The chelation mechanism underlying this selectivity involves the formation of a stable complex where the Cu²⁺ ion is coordinated by the donor atoms of the ligand. In the context of this compound functionalized gold nanoparticles, the proposed mechanism for Cu²⁺ detection involves the two exposed amino groups on the benzene (B151609) ring binding to a single copper ion. This cross-linking action between adjacent nanoparticles causes them to aggregate, leading to a distinct color change in the solution from red to blue, which can be monitored spectrophotometrically. rsc.org This suggests a chelation mechanism where the two amino groups at the 3 and 4 positions coordinate to the copper ion.

The preference for Cu²⁺ can be understood through a combination of factors including the Irving-Williams series, which predicts high stability for Cu(II) complexes, and the specific geometric preferences of the Cu²⁺ ion, which are well-satisfied by the chelation offered by the ligand. The formation of a stable chelate ring structure significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.

Thermodynamic and Kinetic Stability of Metal-Ligand Interactions

The stability of a metal complex in solution can be described from two different perspectives: thermodynamic stability and kinetic stability. scispace.com

Kinetic stability relates to the speed at which a complex undergoes ligand exchange reactions. Complexes are classified as either labile (fast ligand exchange) or inert (slow ligand exchange). scispace.com It is important to note that thermodynamic stability and kinetic stability are not necessarily correlated; a thermodynamically stable complex can be kinetically labile, and vice versa. scispace.com There is currently a lack of specific experimental data in the searched literature regarding the kinetic lability or inertness of metal-3,4-Diaminobenzenethiol complexes. Such studies would be necessary to understand the dynamics of these complexes in solution.

Advanced Sensing Applications of 3,4 Diaminobenzenethiol Based Probes

Environmental Monitoring and Trace Chemical Analysis

Probes derived from 3,4-Diaminobenzenethiol have demonstrated significant potential in the detection of environmental pollutants, including heavy metal ions, gaseous analytes, and organic compounds. These sensors often employ colorimetric or fluorescent signaling mechanisms, providing rapid and sensitive detection.

Highly Sensitive Detection of Heavy Metal Ions (e.g., Cu2+)

The presence of two adjacent amino groups in this compound makes it an excellent chelating agent for heavy metal ions like copper(II) (Cu2+). This property has been exploited in the design of colorimetric sensors. A notable example involves the functionalization of gold nanoparticles (AuNPs) with this compound. In this system, the thiol group of this compound forms a strong bond with the surface of the AuNPs. The exposed amino groups are then available to bind with Cu2+ ions in a sample. This binding event induces the aggregation of the AuNPs, leading to a distinct color change of the solution from red to blue, which can be monitored by UV-Vis spectrophotometry. Current time information in North Yorkshire, GB. This method has been shown to be both highly sensitive and selective for the detection of Cu2+ in water. Current time information in North Yorkshire, GB.

The performance of this this compound-based sensor for Cu2+ detection is summarized in the table below.

| Parameter | Value | Reference |

| Analyte | Copper(II) (Cu2+) | Current time information in North Yorkshire, GB. |

| Platform | Gold Nanoparticles (AuNPs) | Current time information in North Yorkshire, GB. |

| Detection Principle | Colorimetric (Aggregation-induced color change) | Current time information in North Yorkshire, GB. |

| Linear Range | 0.5 µM to 2 µM | Current time information in North Yorkshire, GB. |

| Recovery | 92–109% | Current time information in North Yorkshire, GB. |

Sensing of Gaseous Analytes (e.g., Nitric Oxide (NO))

The detection of gaseous analytes, such as the important biological signaling molecule nitric oxide (NO), has been achieved using innovative sensor designs incorporating this compound derivatives. One such approach involves the use of single-walled carbon nanotubes (SWCNTs) wrapped with a 3,4-diaminophenyl-functionalized dextran. mit.edu In this system, the near-infrared fluorescence of the SWCNTs is quenched upon exposure to NO. mit.edu The mechanism for this quenching is believed to be an electron transfer from the SWCNT to the lowest unoccupied molecular orbital (LUMO) of the NO molecule. mit.edu This interaction is reversible, allowing for real-time monitoring of NO concentrations. mit.edu This sensor has demonstrated high selectivity for NO over other reactive nitrogen and oxygen species and has been successfully used to detect NO produced by living cells. mit.edu

Another strategy for NO detection involves the use of a fluorescent probe, 1,3,5,7-tetramethyl-2,6-dicarbethoxy-8-(3',4'-diaminophenyl)-difluoroboradiaza-s-indacence (TMDCDABODIPY). This probe has been successfully applied to the real-time imaging of NO production in various cell lines, including PC12 cells, Sf9 cells, and human vascular endothelial cells. nih.gov

| Parameter | Description | Reference |

| Analyte | Nitric Oxide (NO) | mit.edu |

| Platform | Single-Walled Carbon Nanotubes (SWCNTs) with 3,4-diaminophenyl-functionalized dextran | mit.edu |

| Detection Principle | Fluorescence Quenching | mit.edu |

| Application | Real-time detection of NO from macrophage cells | mit.edu |

Determination of Organic Pollutants (e.g., Formaldehyde)

Colorimetric sensors based on aminothiophenol-modified gold nanoparticles have been developed for the detection of formaldehyde (B43269), a common indoor air pollutant. mit.edu In one study, gold nanoparticles were functionalized with different isomers of aminothiophenol, including the para- (4-aminothiophenol), meta- (3-aminothiophenol), and ortho- (2-aminothiophenol) isomers. mit.edu The underlying principle of detection is that in the absence of formaldehyde, the aminothiophenol-functionalized AuNPs are prone to aggregation, resulting in a color change. However, the presence of formaldehyde leads to a reaction with the amino groups on the surface of the AuNPs, which prevents their aggregation and stabilizes the colloidal solution, thus preserving its original color. mit.edu It was found that the sensor utilizing the para-isomer (4-aminothiophenol) exhibited the best performance for formaldehyde detection. mit.edu

The limit of detection (LOD) for this method was determined in both ultrapure and river water, demonstrating its potential for real-world applications.

| Sample Matrix | Limit of Detection (LOD) | Reference |

| Ultrapure Water | 1.03 mM | researchgate.net |

| Li River Water | 1.15 mM | researchgate.net |

Biosensing and Biomedical Diagnostics

The unique reactivity of this compound and its derivatives also lends itself to applications in the realm of biosensing and biomedical diagnostics, including the monitoring of cellular processes and the detection of enzyme activity.

Real-time Monitoring and Imaging in Live Cellular Environments

The ability to monitor the levels of specific molecules within living cells in real-time is crucial for understanding cellular function and disease progression. Probes incorporating the 3,4-diaminophenyl moiety have been developed for such applications. For instance, the aforementioned 3,4-diaminophenyl-functionalized dextran-wrapped SWCNTs have been used for the real-time and spatially resolved detection of nitric oxide produced by stimulated inducible nitric oxide synthase (iNOS) in macrophage cells. mit.edu This demonstrates the capability of these nanosensors to function within a complex biological environment.

Furthermore, a fluorescent probe incorporating a 3',4'-diaminophenyl group has been utilized for the real-time imaging of nitric oxide production in living cells using fluorescence microscopy. nih.gov This approach allows for the visualization of NO generation with fine temporal and spatial resolution within individual cells, providing valuable insights into the dynamics of this important signaling molecule. nih.gov

Detection of Specific Enzyme Activities (e.g., Alkaline Phosphatase (ALP))

A common strategy for developing biosensors for enzymes like alkaline phosphatase (ALP) involves the enzymatic conversion of a substrate into a product that can be readily detected. Many assays for ALP are based on the hydrolysis of a phosphate (B84403) ester substrate to generate a product that is either colored, fluorescent, or electrochemically active. A promising approach in this area is the enzymatic generation of a thiol-containing compound. nih.gov

In such a system, a non-thiol substrate that is a phosphate ester is used. The enzyme, ALP, catalyzes the dephosphorylation of this substrate, leading to the release of a thiol. This newly generated thiol can then be detected by various means. For example, the thiol can interact with silver nanoclusters, causing a quenching of their fluorescence, which can be measured to quantify the ALP activity. nih.gov A substrate that could potentially be used in this type of assay is a phosphorylated derivative of this compound. Upon enzymatic dephosphorylation by ALP, this compound would be released. The free thiol group could then be detected, for instance, by its ability to bind to and induce the aggregation of gold nanoparticles, leading to a colorimetric signal, similar to the principle used for heavy metal ion detection. This would provide a sensitive and selective method for the detection of ALP activity.

Development of Multimodal Sensing Platforms (e.g., SERS-Fluorescence Dual-Mode)

The development of multimodal sensing platforms represents a significant advancement in analytical chemistry, aiming to enhance the reliability and accuracy of detection methods. By integrating multiple signal-readout technologies, such as Surface-Enhanced Raman Scattering (SERS) and fluorescence, into a single probe, these platforms provide cross-validation through independent response signals, thereby improving detection accuracy compared to single-mode techniques mdpi.com.

A common strategy in designing these dual-mode sensors involves the use of nanomaterials, like gold nanoparticles (AuNPs), which can simultaneously act as a SERS-active substrate and a fluorescence quencher nih.gov. For instance, a fluorescence (FL)-SERS dual-mode assay system was developed for histamine (B1213489) detection based on the specific binding of AuNPs to a fluorescent derivative of histamine. In this system, the AuNPs play a dual role by enhancing the SERS signal and quenching the fluorescence signal, allowing for the quantification of the analyte through two distinct channels nih.gov. This approach leverages the unique properties of each technique: the high sensitivity of SERS and the accessibility of fluorescence measurements.

Performance Metrics and Analytical Validation

The efficacy of sensing platforms based on this compound and related compounds is determined by a range of performance metrics. These metrics are crucial for validating the analytical capabilities of the sensor for its intended application. Key parameters include sensitivity, selectivity, limit of detection, response time, reproducibility, and operational stability.

Achievable Sensitivity, Selectivity, and Limits of Detection

Sensitivity refers to the magnitude of a sensor's response to a change in analyte concentration, while selectivity is its ability to distinguish the target analyte from other potentially interfering substances. The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected and differentiated from a blank sample.

Probes based on aminobenzenethiol derivatives have demonstrated high performance in these areas. For example, a colorimetric sensor using this compound-functionalized gold nanoparticles for the detection of copper ions (Cu²⁺) showed high sensitivity and selectivity, with a clear response in the concentration range of 0.5 µM to 2 µM rsc.org.

Multimodal platforms often exhibit exceptionally low limits of detection due to the synergistic use of different sensing techniques. A dual-mode SERS-fluorescence platform for biothiols achieved detection limits in the nanomolar range using fluorescence and down to the femtomolar range for cysteine when using SERS mdpi.com. In another application for detecting the biotoxin microcystin-leucine-arginine (MC-LR), a dual-mode colorimetric-SERS platform achieved ultralow detection limits of 0.26 ng/mL and 0.032 ng/mL, respectively mdpi.com. For histamine detection, a fluorescence-SERS dual-mode system reported LODs of 0.04 mg/L (SERS) and 0.32 mg/L (fluorescence) nih.gov.

The following table summarizes the achievable limits of detection for various analytes using aminobenzenethiol-related and dual-mode sensing platforms.

| Analyte | Sensor Type | Detection Method(s) | Limit of Detection (LOD) |

| Copper (Cu²⁺) | This compound-AuNP | Colorimetric | 0.5 µM (Lower end of detection range) rsc.org |

| Formaldehyde | Aminobenzenethiol-AuNP | Colorimetric | 1.03 mM mdpi.com |

| Histamine | AuNP-based dual-mode | SERS | 0.04 mg/L nih.gov |

| Fluorescence | 0.32 mg/L nih.gov | ||

| Biothiols | BODIPY-AuNP dual-mode | Fluorescence | Nanomolar (nM) range mdpi.com |

| Cysteine | BODIPY-AuNP dual-mode | SERS | Femtomolar (fM) range mdpi.com |

| Microcystin-leucine-arginine | Fe₃O₄@Au-Pt nanozyme | Colorimetric | 0.26 ng/mL mdpi.com |

| SERS | 0.032 ng/mL mdpi.com |

Response Time, Reproducibility, and Operational Stability

Response time, reproducibility, and operational stability are critical metrics for the practical application of any sensor. Response time is the time required for the sensor to provide a reliable measurement after exposure to the analyte. Reproducibility refers to the consistency of the results for the same sample over multiple measurements, while operational stability describes the sensor's ability to maintain its performance over time and use.

Sensors utilizing aminobenzenethiol-functionalized gold nanoparticles have demonstrated excellent operational stability. In one study, the absorbance ratios of the sensors showed no significant change over a 96-hour test period at room temperature mdpi.com. Furthermore, these sensors could be stored in a refrigerator at 4 °C for 90 days without any significant loss of performance, indicating high long-term stability mdpi.com. Multimode detection platforms have also been noted for their high reproducibility mdpi.com. While specific response times can vary depending on the assay format, the development of probes for thiols and other analytes generally prioritizes rapid detection to allow for timely analysis rsc.orgrsc.org.

The table below highlights the stability and reproducibility characteristics of these sensing systems.

| Performance Metric | Sensor System | Observation |

| Operational Stability | Aminobenzenethiol-AuNP sensor | No significant change in absorbance over 96 hours at room temperature. mdpi.com |

| Storage Stability | Aminobenzenethiol-AuNP sensor | Stable for 90 days when stored at 4 °C. mdpi.com |

| Reproducibility | BODIPY-AuNP dual-mode platform | The designed platform offered sensitive detection with high reproducibility. mdpi.com |

Applications in Materials Science and Nanotechnology

Fabrication of Functionalized Nanomaterials

3,4-Diaminobenzenethiol is extensively utilized in the fabrication of functionalized nanomaterials, where it serves as a bifunctional linker to modify the surface of nanoparticles and impart specific chemical or physical properties.

The strong affinity between the thiol group of this compound and gold surfaces facilitates the straightforward surface modification of gold nanoparticles (AuNPs). This modification is crucial for preventing aggregation and for introducing functional groups onto the nanoparticle surface. The amino groups of the attached this compound molecules can then be used for further conjugation with other molecules, such as polymers, drugs, or biomolecules, creating tailored AuNPs for a wide range of applications. nih.gov

The use of bifunctional arenethiols, like derivatives of benzenedimethanethiol, allows for the creation of interconnected networks of gold nanoparticles. polito.it This approach can be extended to more complex gold nanostructures, such as trisoctahedral gold nanostructures. The surface functionalization of these high-surface-area nanoparticles with this compound can enhance their stability and provide reactive sites for the development of advanced materials.

The process of modifying AuNPs with thiol-containing molecules is a well-established strategy in nanotechnology. The direct conjugation of these molecules during the synthesis of AuNPs allows for control over the hydrophobicity or hydrophilicity of the resulting nanoparticles. nih.gov This surface engineering is critical for applications in biological systems and for the fabrication of composite materials.

Table 1: Examples of Thiol-Containing Compounds for AuNP Surface Modification

| Compound | Functional Group(s) | Impact on AuNP Properties |

| Cysteamine hydrochloride | Primary amine | Introduces positive charge, can lead to aggregation |

| 2-Mercaptoethanol | Hydroxyl | Can induce aggregation |

| 1-Dodecanethiol | Long-chain alkyl | Increases hydrophobicity, can cause aggregation |

| Thioglycolic acid | Carboxylic acid | Can improve colloidal stability at high concentrations |

This table is generated based on data from a study on the effect of different thiol compounds on the colloidal stability of gold nanoparticles. northwestern.edu

The principles of thiol-based surface modification are not limited to gold and are readily applicable to other plasmonic nanomaterials like silver nanoparticles (AgNPs). The interaction between thiols and silver surfaces allows for the functionalization of AgNPs with this compound. nih.gov This can be used to create hybrid nanomaterials that combine the distinct plasmonic properties of both gold and silver. For instance, gold-silver core-shell nanoparticles can be functionalized to create advanced sensing platforms. The ability to modify the surface of AgNPs is also crucial for their use in applications such as antibacterial coatings and biosensors. harvard.edu

Engineered Surfaces and Interface Design

The ability of this compound to form self-assembled monolayers (SAMs) on metallic substrates is a cornerstone of its application in engineering surfaces and designing interfaces with controlled chemical and physical properties. oaepublish.comnih.gov The thiol group provides a strong anchor to the surface, while the aromatic ring and the amino functional groups dictate the properties of the newly created interface.

By forming a well-ordered monolayer, this compound can be used to alter surface energy, wettability, and chemical reactivity. oaepublish.com The amino groups present on the surface of the SAM can serve as chemical handles for the covalent attachment of other molecules, enabling the layer-by-layer construction of complex surface architectures. This level of control is essential for applications in areas such as biosensors, molecular electronics, and corrosion protection. northwestern.eduaiche.org The design of such interfaces is critical for the development of functional neural interfaces and other biomedical devices.

Development of SERS-Active Substrates and High-Performance Probes

This compound plays a significant role in the development of Surface-Enhanced Raman Scattering (SERS)-active substrates and high-performance probes. SERS is a powerful analytical technique that provides greatly enhanced Raman signals of molecules adsorbed on or near the surface of plasmonic nanostructures.

When this compound is adsorbed onto SERS-active substrates, such as aggregated gold or silver nanoparticles, it can act as a "Raman reporter." Its own SERS spectrum can be used for detection, or it can be further functionalized to create probes for specific analytes. The amino groups of this compound can be used to link to target molecules, bringing them into the "hot spots" of the SERS substrate where the electromagnetic field is strongest, leading to a significant amplification of the Raman signal. This approach has been used to develop highly sensitive detection methods for a variety of analytes.

The design of SERS substrates often involves the controlled assembly of plasmonic nanoparticles. This compound can be used as a linking agent to control the aggregation of nanoparticles, thereby creating a high density of SERS hot spots.

Table 2: Research Findings on this compound in SERS

| Application | Key Finding |

| SERS probe for nitric oxide | This compound adsorbed on gold nanoshells can be used as a selective SERS probe to detect nitric oxide. nih.gov |

| High-performance SERS substrate | Hybrid structures of Au nanodot arrays and monolayer graphene exhibit significantly enhanced Raman signals. nih.gov |

This table summarizes key findings from research on the use of this compound in SERS applications.

Role in Hybrid Nanomaterials and Composite Formulations

This compound is a key component in the fabrication of hybrid nanomaterials and composite formulations, where materials with different properties are combined to create a new material with synergistic or enhanced functionalities. The bifunctional nature of this compound allows it to act as a molecular bridge between inorganic nanoparticles and an organic or polymeric matrix.

For example, gold nanoparticles functionalized with this compound can be dispersed within a polymer matrix to create a nanocomposite material. The amino groups on the surface of the nanoparticles can react with the polymer, leading to a strong interfacial bond and a well-dispersed composite. Such hybrid materials can exhibit improved mechanical, optical, or electrical properties compared to the individual components. The development of these functional hybrid nanocomposites has broad applications in fields such as energy, environmental science, and biomedicine.

Interactions in Biological Systems Excluding Medical Dosage/administration

Elucidation of Enzyme Interactions and Protein Modifications

Information on the direct interaction of 3,4-Diaminobenzenethiol with enzyme active sites or its use as a covalent protein modification agent is not substantially covered in the available scientific literature. Research has broadly focused on the reactivity of thiol groups, such as the cysteine residues in proteins, with various reagents; however, specific studies detailing the use of this compound for targeted enzyme inhibition or protein cross-linking are not presently available.

Applications in Cellular Imaging and Monitoring of Biochemical Events

This compound (DABT) has emerged as a significant tool in the development of advanced probes for cellular imaging, particularly for monitoring key biochemical signaling molecules. Its primary application is in Surface-Enhanced Raman Scattering (SERS) biosensing, which allows for highly sensitive and specific detection of analytes within living cells.

A notable application of DABT is in the real-time imaging and monitoring of nitric oxide (NO). rsc.org Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes, including cardiovascular regulation and neurotransmission. rsc.org Researchers have developed ratiometric SERS probes by immobilizing DABT onto gold nanostructures. rsc.org The detection mechanism is based on the specific and rapid reaction between the adjacent amino groups of DABT and nitric oxide, which forms 1H-benzotriazole-4-thiol (BTAH). rsc.org This chemical transformation results in a distinct and measurable change in the SERS spectrum, allowing for the quantitative detection of NO. rsc.org

These SERS nanoprobes featuring DABT have demonstrated high sensitivity, with detection limits for nitric oxide reported to be as low as 54 nM, which is relevant for biological concentrations. nih.gov The ratiometric approach, which compares the intensity of different Raman peaks, provides accuracy and reliability for imaging NO distribution and concentration changes within live cells. rsc.org This capability is crucial for studying the dynamic roles of NO in cellular events and understanding its function in both healthy and diseased states. rsc.org

| Application | Methodology | Target Analyte | Key Findings | Reference |

|---|---|---|---|---|

| Intracellular Imaging | Surface-Enhanced Raman Scattering (SERS) | Nitric Oxide (NO) | DABT immobilized on gold nanostructures acts as a ratiometric probe. It reacts with NO to form a new compound with a different SERS spectrum, enabling real-time monitoring and imaging of NO in live cells. | rsc.org |

| Biosensing | SERS | Nitric Oxide (NO) | The probe demonstrates high selectivity and a low detection limit (54 nM), making it suitable for detecting biologically relevant concentrations of NO. | nih.gov |

Biocompatibility Considerations in Biosensor Architecture

The successful application of any biosensor in a biological environment, especially for in vivo or live-cell applications, is critically dependent on its biocompatibility. The materials used in the sensor's architecture must not elicit adverse reactions, such as toxicity or an immune response, that could interfere with the biological system being studied or compromise the sensor's function. fiveable.menih.gov

Studies developing SERS probes with this compound for intracellular nitric oxide detection have reported that the resulting nanoprobes possess good biocompatibility. rsc.org This suggests that when properly integrated into a biosensor, DABT does not exhibit significant cytotoxicity, allowing for stable, long-term monitoring within living cells without disrupting their normal function. rsc.org However, enhancing the biocompatibility and long-term stability of sensing materials remains a significant challenge and a primary focus of research for in vivo applications to ensure that the sensor is durable and its signals remain specific and reliable within complex biological matrices. fiveable.me The choice of biocompatible materials is crucial for maintaining the precision and dependability of the biosensor in detecting its target analyte. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Research Trajectories and Key Achievements

Research on 3,4-Diaminobenzenethiol has yielded significant achievements, primarily centered on its application in analytical chemistry and materials synthesis. The compound's ability to act as a tridentate ligand has been a cornerstone of its utility.

One of the most notable achievements is its use as a highly effective capping agent for nanoparticles, particularly gold nanoparticles (AuNPs). The thiol group provides a strong anchor to the gold surface, while the two amino groups remain available for complexation. This has been expertly leveraged to create sensitive and selective colorimetric sensors. A prime example is the detection of copper ions (Cu²⁺) in aqueous solutions, where the amino groups chelate with Cu²⁺, causing the AuNPs to aggregate and induce a distinct color change. rsc.org This method stands out for its simplicity and high sensitivity. rsc.org

Beyond sensing, this compound serves as a crucial chemical intermediate. Its reactive sites are ideal for the synthesis of heterocyclic compounds, such as benzothiazoles, which are important structural motifs in medicinal chemistry. The compound's potential antioxidant properties also make it a person of interest in the development of therapeutic agents designed to combat diseases related to oxidative stress. smolecule.com

The key research achievements are summarized in the table below.

| Research Area | Key Achievement | Application | Reference(s) |

| Analytical Chemistry | Development of AuNP-based colorimetric sensors. | Rapid, sensitive, and selective detection of Cu²⁺ ions in water. | rsc.org |

| Materials Science | Use as a surface functionalization agent. | Creation of functionalized surfaces for catalysis and sensing. | smolecule.com |

| Organic Synthesis | Serves as a versatile chemical intermediate. | Synthesis of dyes, pigments, and heterocyclic compounds. | smolecule.com |

| Medicinal Chemistry | Investigated for potential biological activity. | Candidate for developing therapeutic agents targeting oxidative stress. | smolecule.com |

Identification of Remaining Scientific Challenges and Open Research Questions

Despite its successes, the full potential of this compound is constrained by several scientific and technical challenges. Addressing these issues is critical for expanding its application into more complex and demanding systems.

A primary challenge is the inherent susceptibility of the thiol group to oxidation. Under ambient conditions, thiols can readily oxidize to form disulfides, which can alter the compound's reactivity and its ability to bind to surfaces like gold. This instability complicates storage, handling, and the long-term reliability of devices based on this molecule.

Another significant hurdle lies in the selectivity of this compound-based sensors. While effective in controlled laboratory settings, their performance in complex real-world matrices (e.g., environmental water samples, biological fluids) can be compromised by interfering ions and molecules that may also interact with the amino groups or the nanoparticle surface. nih.govmdpi.com This necessitates the development of strategies to enhance selectivity and reduce matrix effects.

Furthermore, the scalability of current synthetic routes remains a concern for potential industrial applications. While improved lab-scale syntheses have been reported, cost-effective, high-yield, and environmentally benign production methods are not yet fully established. rsc.org

Key open research questions include:

How can the oxidative stability of this compound be enhanced without compromising its desired reactivity?

What modifications to the molecular structure or sensor design can lead to improved selectivity against a wider range of interfering species?

Can the coordination chemistry of this compound with a broader range of metal ions be systematically explored to uncover new materials with novel electronic or magnetic properties?

What is the detailed biocompatibility and metabolic fate of this compound and its derivatives, which is crucial for any potential in-vivo nanomedical applications?

Prospects for Advanced Synthetic Methodologies and Sustainable Production

Future research into the synthesis of this compound is expected to focus on efficiency, sustainability, and scalability. The development of "green" synthetic routes is a high-priority area, aiming to minimize the use of hazardous reagents and solvents and reduce waste generation. researchgate.netsemanticscholar.org

Promising methodologies for the synthesis of aromatic thiols, which could be adapted for this compound, include:

Catalytic C-S Coupling Reactions: Copper- or palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. researchgate.netorganic-chemistry.org Future work could focus on developing catalysts that are more efficient, operate under milder conditions, and utilize less toxic and more readily available sulfur sources than traditional methods.

Mechanochemistry: Catalyst-free, solventless approaches like ball milling represent a significant advancement in sustainable chemistry. nih.gov Exploring mechanochemical routes could lead to a highly efficient, one-pot synthesis of this compound or its precursors, drastically reducing solvent waste. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Adapting the synthesis to a flow process could enable safer handling of reagents and facilitate large-scale production with consistent quality.

The table below compares potential future synthetic strategies.

| Synthetic Strategy | Potential Advantages | Key Research Goal |

| Advanced Catalysis | High yields, good functional group tolerance, milder reaction conditions. | Development of robust, reusable, and non-toxic catalysts for C-S bond formation. |

| Mechanochemistry | Solvent-free, reduced energy consumption, catalyst-free potential. | Optimization of milling conditions for high-yield, one-pot synthesis. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Design and optimization of a continuous flow process for industrial-scale production. |

| Bio-inspired Synthesis | Use of renewable resources and environmentally benign reagents. nih.gov | Investigation of enzymatic or microbial pathways for precursor synthesis. |

Future Avenues in Multifunctional Sensor Development and Integration

Building upon its established success in single-analyte detection, a major future direction for this compound is in the creation of multifunctional sensors and integrated sensor arrays. rsc.org The goal is to move from detecting a single species to simultaneously identifying and quantifying multiple analytes. nih.gov

This can be achieved by creating sensor arrays where nanoparticles are functionalized with different ligands, including this compound and its derivatives, each with a slightly different selectivity profile. When exposed to a complex mixture, the array would produce a unique "fingerprint" response pattern that can be analyzed using chemometric or machine learning algorithms to identify the components. rsc.org

Another exciting avenue is the integration of these chemical sensors into wearable and portable devices for real-time monitoring. nih.gov For example, a this compound-based sensor could be incorporated into a flexible substrate for on-site environmental monitoring of heavy metals in water or integrated into a microfluidic chip for point-of-care diagnostics. The challenge will be to ensure the stability and reusability of the sensor in these demanding applications.

Emerging Roles in Advanced Materials Science and Nanomedicine

The unique trifunctional nature of this compound makes it an attractive building block for novel advanced materials beyond its use in sensing.

Coordination Polymers and Frameworks: The ability of the molecule to bridge multiple metal centers through its thiol and amino groups opens up the possibility of synthesizing new coordination polymers. rsc.org A related compound, 2,5-diamino-1,4-benzenedithiol, has been shown to form coordination polymers with transition metals, exhibiting interesting optical and magnetic properties. rsc.org Similar exploration with this compound could lead to materials with applications in catalysis, gas storage, or as novel semiconductors. chemrxiv.org

Nanomedicine: In nanomedicine, the thiol group is a highly effective anchor for attaching molecules to the surface of gold or silver nanoparticles, while the amino groups can serve as points for further functionalization. nih.govnih.gov This positions this compound as a potent linker molecule in the design of targeted drug delivery systems. mdpi.comdoaj.org For instance, it could be used to attach both a targeting ligand (e.g., an antibody or peptide) and a therapeutic drug to a single nanoparticle, creating a theranostic agent capable of both diagnosis and therapy.

The Expanding Contribution of Theoretical and Computational Chemistry to Guide Research

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), is poised to play an increasingly vital role in accelerating research on this compound. nih.gov Computational modeling can provide deep insights that are difficult to obtain through experiments alone, thereby guiding the rational design of new materials and systems. rsc.orgresearchgate.net

Key areas where computational chemistry will contribute include:

Predicting Electronic and Reactive Properties: DFT calculations can accurately predict the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution. mdpi.com This information is crucial for understanding its reactivity, predicting its optical properties, and designing derivatives with tailored electronic characteristics. mdpi.com

Modeling Surface Interactions: Simulating the adsorption of this compound on various surfaces (e.g., gold, copper, graphene) can elucidate the nature of the bonding (e.g., covalent vs. van der Waals forces), predict the most stable adsorption geometries, and understand how surface binding affects the molecule's electronic structure. rsc.orgdtu.dknih.govmdpi.com This is fundamental to optimizing its performance in sensors and catalytic systems.

Elucidating Reaction Mechanisms: Computational studies can map out the energy landscapes of synthetic reactions, identifying transition states and reaction intermediates. researchgate.netnih.govmdpi.com This knowledge can be used to optimize reaction conditions for higher yields and to design more efficient catalytic systems for its production.

Screening for New Applications: High-throughput computational screening can be used to rapidly evaluate the binding affinity of this compound and its virtual derivatives with various metal ions or biological targets, accelerating the discovery of new sensor applications or potential drug candidates.

By combining theoretical predictions with empirical research, the development cycle for new technologies based on this compound can be significantly shortened, paving the way for its application in next-generation materials and devices.

Q & A

Q. Basic Research Focus :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation and degradation.

- Waste disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., NaOCl) before disposal, adhering to local hazardous waste regulations .

How can researchers validate the purity and structural integrity of synthesized this compound?

Q. Basic Research Focus :

- Analytical techniques :

- Purity thresholds : ≥95% purity (by area normalization in HPLC) is recommended for reproducible experimental outcomes.

What are the challenges in scaling up this compound synthesis for bulk production?

Q. Advanced Research Focus :

- Catalyst recovery : Pd/C catalysts are costly; flow-through reactors enable continuous recovery and reuse.

- Byproduct management : Nitro-reduction byproducts (e.g., hydroxylamines) require column chromatography or recrystallization for removal.

- Stability during storage : Lyophilization or formulation as a hydrochloride salt improves shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.